molecular formula C11H23Cl2N3O B1398261 4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride CAS No. 1219957-79-5

4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride

Cat. No. B1398261
CAS RN: 1219957-79-5
M. Wt: 284.22 g/mol
InChI Key: CGLJZSDGTUHTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Scientific Research Applications

Pharmacology

In the realm of pharmacology, this compound is recognized for its role in the synthesis of various pharmacologically active molecules. Its piperidine and piperazinone moieties are often found in drugs due to their engagement with biological targets . The compound’s structural features make it a valuable precursor in the design of molecules with potential therapeutic effects.

Neuroscience

The piperidine derivative is also of interest in neuroscience research. Piperidine structures are known to interact with neural receptors and can influence neurotransmitter activity. This makes the compound a candidate for the development of neuroactive drugs that could potentially treat disorders such as depression, anxiety, and schizophrenia.

Drug Development

In drug development, “4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride” serves as a building block for creating new chemical entities. Its versatility allows for the exploration of novel drug candidates with improved efficacy and safety profiles. The compound’s ability to be modified chemically makes it a valuable tool in medicinal chemistry.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302 and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

4-(2-piperidin-4-ylethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-3-10-1-4-12-5-2-10;;/h10,12H,1-9H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJZSDGTUHTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
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4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
Reactant of Route 3
4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
Reactant of Route 4
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4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
Reactant of Route 5
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4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
Reactant of Route 6
4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride

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